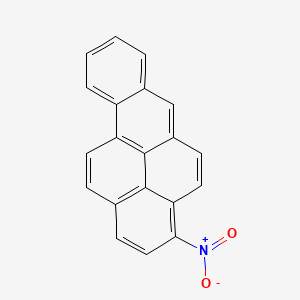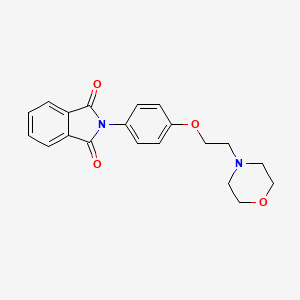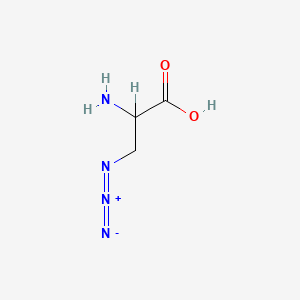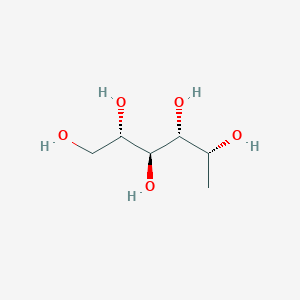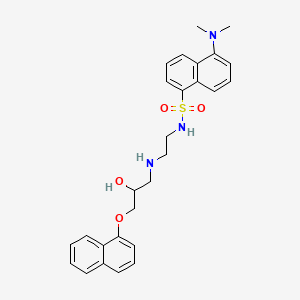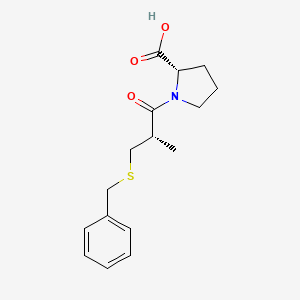
(S)-1-(2-Methyl-1-oxo-3-((phenylmethyl)thio)propyl)-L-proline
Übersicht
Beschreibung
(S)-1-(2-Methyl-1-oxo-3-((phenylmethyl)thio)propyl)-L-proline, also known as Ramipril, is a prodrug belonging to the class of angiotensin-converting enzyme (ACE) inhibitors. Ramipril has been used clinically to treat hypertension, congestive heart failure, and other cardiovascular diseases.
Detaillierte Synthesemethode
Design of the Synthesis Pathway
The synthesis pathway of (S)-1-(2-Methyl-1-oxo-3-((phenylmethyl)thio)propyl)-L-proline involves the reaction of L-proline with 2-methyl-1-oxo-3-((phenylmethyl)thio)propan-2-ol in the presence of a suitable reagent to obtain the desired compound.
Starting Materials
L-proline, 2-methyl-1-oxo-3-((phenylmethyl)thio)propan-2-ol
Reaction
Step 1: L-proline is reacted with triphosgene to form N-carboxyphthalimide-L-proline, Step 2: N-carboxyphthalimide-L-proline is reacted with 2-methyl-1-oxo-3-((phenylmethyl)thio)propan-2-ol in the presence of a base such as triethylamine to obtain the desired compound, (S)-1-(2-Methyl-1-oxo-3-((phenylmethyl)thio)propyl)-L-proline.
Wirkmechanismus
(S)-1-(2-Methyl-1-oxo-3-((phenylmethyl)thio)propyl)-L-proline acts by inhibiting ACE, the enzyme responsible for converting angiotensin I to angiotensin II. Angiotensin II is a potent vasoconstrictor and also stimulates the release of aldosterone, which promotes sodium and water retention. By inhibiting ACE, (S)-1-(2-Methyl-1-oxo-3-((phenylmethyl)thio)propyl)-L-proline reduces the production of angiotensin II and aldosterone, leading to vasodilation and decreased blood pressure.
Biochemische Und Physiologische Effekte
(S)-1-(2-Methyl-1-oxo-3-((phenylmethyl)thio)propyl)-L-proline has been shown to decrease systolic and diastolic blood pressure, as well as reduce left ventricular hypertrophy. It also improves endothelial function, decreases oxidative stress, and reduces inflammation. (S)-1-(2-Methyl-1-oxo-3-((phenylmethyl)thio)propyl)-L-proline has been shown to have a renoprotective effect in diabetic nephropathy, by reducing proteinuria and slowing the decline in glomerular filtration rate.
Vorteile Und Einschränkungen Für Laborexperimente
(S)-1-(2-Methyl-1-oxo-3-((phenylmethyl)thio)propyl)-L-proline is a well-studied drug with a known mechanism of action and established therapeutic effects. It is readily available and can be used in both in vitro and in vivo experiments. However, (S)-1-(2-Methyl-1-oxo-3-((phenylmethyl)thio)propyl)-L-proline has limitations in terms of its specificity for ACE and its potential to cause hypotension and renal dysfunction.
Zukünftige Richtungen
Future research on (S)-1-(2-Methyl-1-oxo-3-((phenylmethyl)thio)propyl)-L-proline could focus on its potential use in other disease states, such as pulmonary hypertension or stroke. The development of more specific ACE inhibitors could also improve the therapeutic efficacy and reduce the potential side effects of (S)-1-(2-Methyl-1-oxo-3-((phenylmethyl)thio)propyl)-L-proline. Additionally, the use of (S)-1-(2-Methyl-1-oxo-3-((phenylmethyl)thio)propyl)-L-proline in combination with other drugs, such as diuretics or beta-blockers, could be explored to enhance its therapeutic effects.
Conclusion
(S)-1-(2-Methyl-1-oxo-3-((phenylmethyl)thio)propyl)-L-proline is a well-established drug with a known mechanism of action and therapeutic effects in cardiovascular diseases. It has been extensively studied and has shown promise in the treatment of diabetic nephropathy. Future research could focus on its potential use in other disease states and the development of more specific ACE inhibitors.
Wissenschaftliche Forschungsanwendungen
(S)-1-(2-Methyl-1-oxo-3-((phenylmethyl)thio)propyl)-L-proline has been extensively studied for its therapeutic effects on cardiovascular diseases. It has been shown to decrease blood pressure, improve left ventricular function, and reduce the risk of cardiovascular events. (S)-1-(2-Methyl-1-oxo-3-((phenylmethyl)thio)propyl)-L-proline has also been studied in the treatment of diabetic nephropathy, where it has been shown to slow the progression of renal disease.
Eigenschaften
IUPAC Name |
(2S)-1-[(2S)-3-benzylsulfanyl-2-methylpropanoyl]pyrrolidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO3S/c1-12(10-21-11-13-6-3-2-4-7-13)15(18)17-9-5-8-14(17)16(19)20/h2-4,6-7,12,14H,5,8-11H2,1H3,(H,19,20)/t12-,14+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOQRCCPPVPASAM-OCCSQVGLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CSCC1=CC=CC=C1)C(=O)N2CCCC2C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CSCC1=CC=CC=C1)C(=O)N2CCC[C@H]2C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901001907 | |
| Record name | 1-[3-(Benzylsulfanyl)-2-methylpropanoyl]proline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901001907 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-1-(2-Methyl-1-oxo-3-((phenylmethyl)thio)propyl)-L-proline | |
CAS RN |
81276-20-2 | |
| Record name | S-Benzylcaptopril | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081276202 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-[3-(Benzylsulfanyl)-2-methylpropanoyl]proline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901001907 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



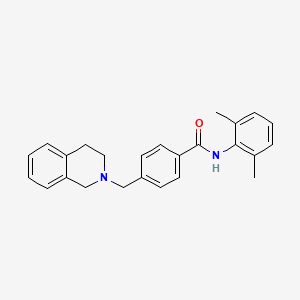
![7-[(1R,2S)-2-[(3S)-3-hydroxyoct-1-enyl]-5-oxo-1-cyclopent-3-enyl]heptanoic acid](/img/structure/B1210383.png)
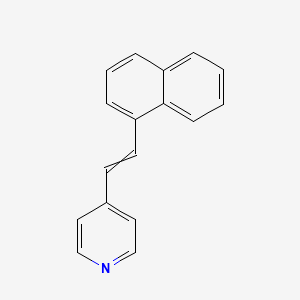
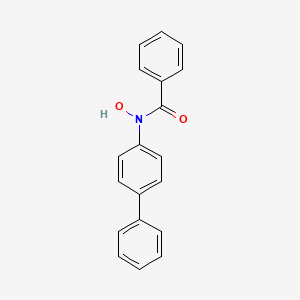
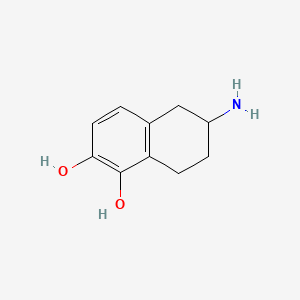
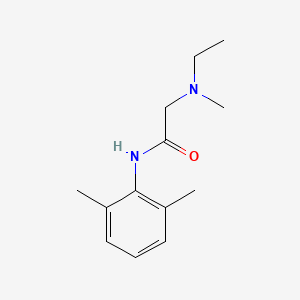
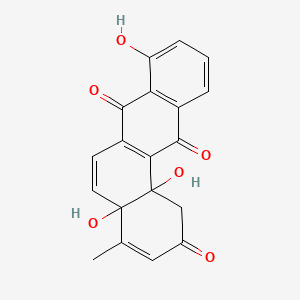
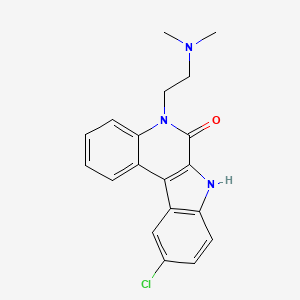
![11-Hydroxybenzo[a]pyrene](/img/structure/B1210394.png)
